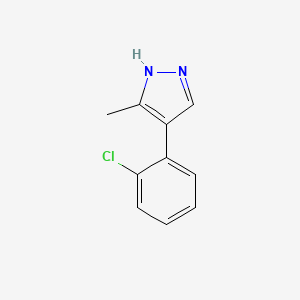

4-(2-chlorophenyl)-3-methyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc. It may also include information about the compound’s appearance, odor, and other physical characteristics .

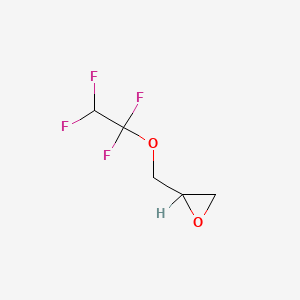

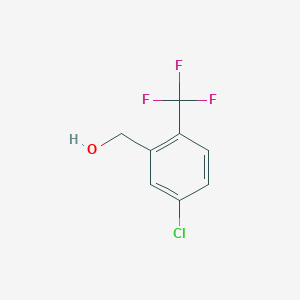

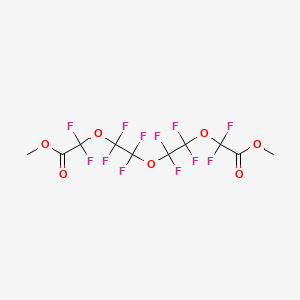

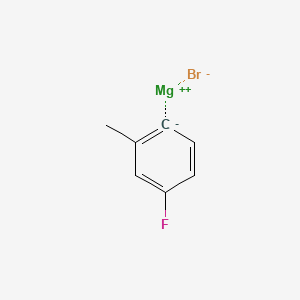

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis is carried out .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Wissenschaftliche Forschungsanwendungen

Potential Anti-cancer Applications

Pyrazole derivatives have been studied for their potential as anti-cancer agents. The synthesis, electronic structure, and physico-chemical properties of pyrazole compounds, including those similar to 4-(2-chlorophenyl)-3-methyl-1H-pyrazole, suggest they could serve as photo-sensitizers in photovoltaic systems or exhibit negative responses against human microsomal prostaglandin E synthase 1, which is relevant in cancer research. Docking studies further propose these compounds' potential in cancer therapeutics (Thomas et al., 2019).

Tautomerism and Structural Insights

Research on NH-pyrazoles, closely related to 4-(2-chlorophenyl)-3-methyl-1H-pyrazole, highlights the importance of tautomerism in determining the structural properties of these compounds. Such insights are crucial for understanding the behavior of pyrazole derivatives in different environments, potentially impacting their stability, reactivity, and interactions with biological targets (Cornago et al., 2009).

Novel Fungicide Development

Pyrazole derivatives have also been explored for their use in agriculture, particularly as novel fungicides. A study on the synthesis of carbon-14 labeled pyraoxystrobin, a compound related to 4-(2-chlorophenyl)-3-methyl-1H-pyrazole, showcases the potential of these derivatives in developing fungicides with broad-spectrum and high activity against various fungi. Such research is vital for the development of new agricultural chemicals that can help manage crop diseases more effectively (Liu et al., 2011).

Photophysical and Electrochemical Studies

The exploration of pyrazoline derivatives for their photophysical properties indicates the potential application of 4-(2-chlorophenyl)-3-methyl-1H-pyrazole in materials science, particularly in the development of green light-emitting materials. Such materials could have applications in light-emitting diodes (LEDs) and other optoelectronic devices, highlighting the versatility of pyrazole derivatives beyond biomedical applications (Easwaramoorthi et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-chlorophenyl)-5-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMPGPWYKZNXNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384456 |

Source

|

| Record name | 4-(2-chlorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26728595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(2-chlorophenyl)-3-methyl-1H-pyrazole | |

CAS RN |

667400-39-7 |

Source

|

| Record name | 4-(2-chlorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1586982.png)